molecular formula C19H15FN2O2 B5849491 N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea

N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea

Cat. No. B5849491
M. Wt: 322.3 g/mol
InChI Key: AGJUPXCYMUDQBZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea, also known as FPhPU, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating cellular processes such as cell growth, division, and differentiation.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea is a potent inhibitor of various protein kinases that are overexpressed in cancer cells, such as Aurora kinases, FLT3, and FGFR1. Inhibition of these kinases has been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in preclinical models.

Mechanism of Action

N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of various cellular processes such as cell growth, division, and differentiation, ultimately leading to cell death.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea has been shown to have potent anti-cancer activity in preclinical models, with several studies reporting inhibition of tumor growth and induction of apoptosis. Additionally, N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea is its potent inhibitory activity against multiple protein kinases, making it a promising candidate for cancer therapy. However, one limitation is its limited selectivity, as it also inhibits some non-cancerous protein kinases. This can lead to off-target effects and potential toxicity.

Future Directions

Future research on N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea could focus on improving its selectivity towards cancer-specific protein kinases, as well as developing more potent analogs with improved pharmacokinetic properties. Additionally, N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea could be studied in combination with other cancer therapies to enhance its anti-tumor activity. Further preclinical studies are needed to fully evaluate the potential of N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea as a cancer therapeutic agent.
Conclusion
In conclusion, N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea is a promising chemical compound with potent inhibitory activity against multiple protein kinases, making it a potential candidate for cancer therapy. Its mechanism of action involves binding to the ATP-binding site of protein kinases, leading to inhibition of various cellular processes. While N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea has shown favorable pharmacokinetic properties and anti-cancer activity in preclinical models, further research is needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-N'-(2-phenoxyphenyl)urea involves the reaction of 4-fluoroaniline and 2-phenoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques such as NMR, IR, and MS.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-14-10-12-15(13-11-14)21-19(23)22-17-8-4-5-9-18(17)24-16-6-2-1-3-7-16/h1-13H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUPXCYMUDQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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